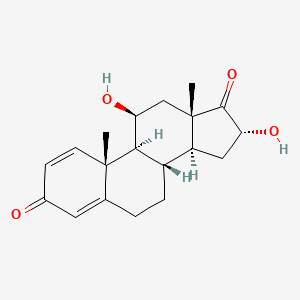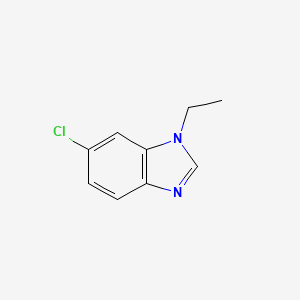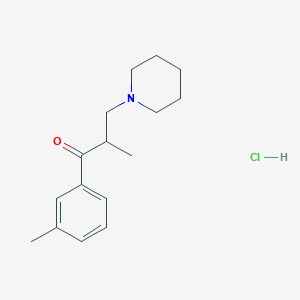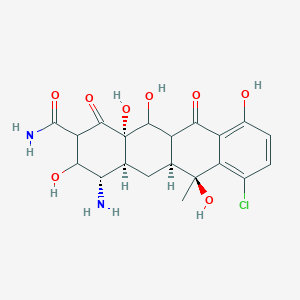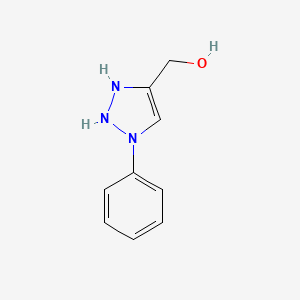
(3-Phenyl-1,2-dihydrotriazol-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Phenyl-1,2-dihydrotriazol-5-yl)methanol is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This compound is characterized by a phenyl group attached to the triazole ring and a hydroxymethyl group at the 5-position of the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-1,2-dihydrotriazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylhydrazine with glyoxal to form the triazole ring, followed by reduction to introduce the hydroxymethyl group. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and reduction steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
(3-Phenyl-1,2-dihydrotriazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl group or the hydroxymethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Grignard reagents for alkylation.
Major Products Formed
Oxidation: (3-Phenyl-1,2-dihydrotriazol-5-yl)carboxylic acid.
Reduction: Various alcohol or amine derivatives.
Substitution: Halogenated or alkylated triazole derivatives.
科学研究应用
(3-Phenyl-1,2-dihydrotriazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (3-Phenyl-1,2-dihydrotriazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The phenyl group and hydroxymethyl group can also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.
相似化合物的比较
Similar Compounds
(3-Phenyl-1H-1,2,4-triazol-5-yl)methanol: A closely related compound with similar structural features.
(3-Phenyl-1,2,4-triazol-5-yl)methanol: Another triazole derivative with potential biological activities.
Uniqueness
(3-Phenyl-1,2-dihydrotriazol-5-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the hydroxymethyl group at the 5-position of the triazole ring distinguishes it from other triazole derivatives and can impact its chemical and biological properties.
属性
分子式 |
C9H11N3O |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
(3-phenyl-1,2-dihydrotriazol-5-yl)methanol |
InChI |
InChI=1S/C9H11N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h1-6,10-11,13H,7H2 |
InChI 键 |
NYQXWVRCKUVDCZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(NN2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylcarbamate](/img/structure/B13407077.png)
![3-(16-Ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13407080.png)
![Methy (3S,8S,9S)-3-(1,1-Dimethylethyl)-8-hydroxy-13,13-dimethyl-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-12-oxa-2,5,6,10-tetraazatetradecanoic Acid Ester](/img/structure/B13407089.png)
